5-Amino-2-bromo-4-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-bromo-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVVSVAORUSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Functional Group Interconversion Strategies
The synthesis of 5-Amino-2-bromo-4-chlorophenol necessitates a carefully planned sequence of reactions to introduce the amino, bromo, chloro, and hydroxyl groups onto the benzene (B151609) ring in the desired orientation. The order of these introductions is critical due to the directing effects of the substituents.
Synthesis of Halogenated Phenol (B47542) and Aniline (B41778) Precursors
A common strategy in the synthesis of complex aromatic compounds is to begin with a simpler, commercially available precursor that already contains some of the required functionalities. For the target molecule, suitable starting materials could include 4-chlorophenol, 2-bromo-4-chlorophenol (B154644), or 4-chloro-3-nitrophenol.
The synthesis of 2-bromo-4-chlorophenol can be achieved by the bromination of 4-chlorophenol. This reaction typically employs a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS). The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the chlorine atom, bromination occurs at one of the ortho positions.
Another key precursor could be 4-chloro-3-nitrophenol. Its synthesis can be achieved through the nitration of 4-chlorophenol. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The hydroxyl group directs the nitration to the ortho position.
Introduction of Amino and Hydroxyl Groups
The amino group is often introduced onto an aromatic ring via the reduction of a nitro group. This transformation is a fundamental and widely used reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, including metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl), or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
For instance, the reduction of 2-bromo-4-chloro-5-nitrophenol (B2774993) would yield the target compound, this compound. This nitro compound can be synthesized by the nitration of 2-bromo-4-chlorophenol. The directing effects of the existing substituents (hydroxyl, bromo, and chloro) would guide the nitro group to the desired position.
The introduction of a hydroxyl group onto an aromatic ring can be more challenging and often involves multi-step sequences. One common method is through the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. This process, however, might not be ideal if an amino group is already present and needs to be preserved.
Regioselective Halogenation Approaches to Substituted Aminophenols
Achieving the correct substitution pattern in polysubstituted aromatic compounds heavily relies on controlling the regioselectivity of halogenation reactions. The directing effects of the functional groups already present on the ring play a crucial role.
Direct Bromination and Chlorination Methods
Direct halogenation of substituted phenols and anilines is a common method for introducing bromine and chlorine atoms. The hydroxyl and amino groups are strong ortho-, para-directing groups. When both are present, the hydroxyl group's directing effect often dominates in acidic conditions, while the amino group's effect is more pronounced in neutral or basic media.
In the context of synthesizing this compound, if one were to start with 5-amino-4-chlorophenol, direct bromination would likely occur at the position ortho to the hydroxyl group and ortho to the amino group, which is the desired C2 position. The choice of brominating agent and reaction conditions can influence the selectivity. Reagents like N-bromosuccinimide (NBS) are often used for milder and more selective brominations.
Indirect Halogenation through Precursor Modifications
Indirect methods of halogenation often involve the use of a directing group or a precursor that facilitates the introduction of the halogen at a specific position. For example, a Sandmeyer-type reaction can be used to introduce a bromine or chlorine atom by diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide.
Another strategy involves the use of blocking groups to temporarily occupy a more reactive position, forcing the halogen to add to the desired, less reactive site. After the halogenation, the blocking group is removed. Common blocking groups include sulfonyl groups, which can be introduced via sulfonation and later removed by hydrolysis.
Chemoselective Control of Amino and Hydroxyl Group Reactivity
The presence of both a nucleophilic amino group and a reactive hydroxyl group in the same molecule presents a challenge in terms of chemoselectivity. Unwanted side reactions can occur if their reactivity is not properly managed. Protecting groups are often employed to temporarily block one of the functional groups while a reaction is carried out on the other or on the aromatic ring.
Common protecting groups for the amino function include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the amine with the corresponding acyl chloride or anhydride (B1165640). The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. For example, the Boc group is stable to many reaction conditions but can be easily removed with acid.
The hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or an ester. The selection of the protecting group for the hydroxyl function also depends on the planned synthetic route.
Protection and Deprotection Strategies for the Phenolic Hydroxyl Functionality
The phenolic hydroxyl group is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions during synthesis. oup.com The choice of a protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its selective removal. oup.com For a substrate like this compound, the protecting group must be stable under conditions intended to modify the amino group or the halide positions.
Common strategies for protecting phenolic hydroxyl groups include their conversion to ethers or esters. oup.com
Ethers: Alkyl ethers, such as the methoxymethyl (MOM) ether, are installed using reagents like MOM chloride. The MOM group is known for its stability under a variety of conditions but can be cleaved under acidic conditions. nih.gov Benzyl ethers are also widely used and are typically removed by hydrogenolysis, a method that might be complicated by the presence of aryl halides. nih.gov Silyl ethers, like tert-butyldimethylsilyl (TBDMS), offer protection that is readily cleaved by fluoride (B91410) ion sources (e.g., TBAF), providing a mild deprotection route. nih.gov
Esters: Acetyl or benzoyl esters can protect the hydroxyl group, but they are susceptible to cleavage under basic conditions used for hydrolysis. nih.govwikipedia.org
The selection of a deprotection strategy is as crucial as the protection step itself. The conditions must be chosen to selectively remove the hydroxyl protecting group without affecting other functional groups in the molecule. cem.comgoogle.com For instance, using a TBDMS group allows for deprotection with fluoride ions, which typically does not affect an amide-protected amino group or the C-Br and C-Cl bonds.
Table 1: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |
|---|---|---|---|
| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis (e.g., HCl) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) |
| Acetyl | Ac | Acetic anhydride (Ac₂O) | Basic hydrolysis (e.g., NaOH) |
Protection and Deprotection Strategies for the Aromatic Amino Functionality
The aromatic amino group is nucleophilic and can be easily oxidized. It also acts as a strong activating group in electrophilic aromatic substitution, which may need to be attenuated. oup.com Protection is therefore essential to control its reactivity. organic-chemistry.org
Common protecting groups for aromatic amines are amides and carbamates. oup.comorganic-chemistry.org
Amides: The amino group can be converted to an acetamide (B32628) using acetic anhydride. This significantly reduces its nucleophilicity and activating effect. Deprotection is typically achieved under harsh acidic or basic hydrolysis conditions. wikipedia.org
Carbamates: Carbamates are among the most versatile protecting groups for amines. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., trifluoroacetic acid). organic-chemistry.org The benzyloxycarbonyl (Z or Cbz) group is installed with benzyl chloroformate and removed via hydrogenolysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering an orthogonal protection strategy relative to the acid-labile Boc group. nih.govorganic-chemistry.org
An orthogonal strategy is particularly valuable for molecules with multiple functional groups, allowing for the selective deprotection of one group while others remain protected. wikipedia.orgorganic-chemistry.org For this compound, one could protect the amino group with a Boc group and the hydroxyl group with a TBDMS group. The TBDMS group could be removed with fluoride without affecting the Boc group, and the Boc group could be subsequently removed with acid without affecting the free phenol.
Table 2: Common Protecting Groups for Aromatic Amines
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |
|---|---|---|---|
| Acetyl | Ac | Acetic anhydride (Ac₂O) | Acidic or basic hydrolysis |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Selective Alkylation and Acylation Methods
Direct alkylation or acylation of aminophenols often leads to a mixture of O-substituted, N-substituted, and N,O-disubstituted products. umich.edu Achieving selectivity is a significant synthetic challenge. One effective strategy involves the temporary protection of one functional group to allow for the selective reaction of the other. researchgate.netresearchgate.net
For selective O-alkylation, the amino group can be first protected. A common method involves the condensation of the aminophenol with benzaldehyde (B42025) to form an N-benzylidene (imine) intermediate. umich.eduresearchgate.net This protects the amino group, allowing the phenolic hydroxyl to be deprotonated with a base like potassium carbonate and subsequently alkylated with an alkyl halide. The imine protecting group is then easily removed by acid hydrolysis to yield the O-alkylated aminophenol. umich.eduresearchgate.netresearchgate.net
Conversely, selective N-alkylation can be achieved through reductive amination. umich.edu The aminophenol is condensed with an aldehyde to form an imine, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) to yield the N-alkylated product. umich.edu This one-pot reaction is generally efficient and provides good yields. researchgate.net
Selective acylation can also be controlled by pH. At a neutral or slightly acidic pH, the more nucleophilic amino group is preferentially acylated. Under basic conditions, the phenoxide ion is formed, which can lead to competitive O-acylation.
Advanced Catalytic Synthesis of Functionalized Aromatics
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Alkylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is particularly versatile for modifying aromatic rings. yonedalabs.com
For a dihalogenated substrate like this compound, selective cross-coupling is possible due to the different reactivities of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds. researchgate.net This allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water). yonedalabs.comresearchgate.net By carefully choosing the catalyst, ligands, and reaction conditions, high yields and selectivity can be achieved. organic-chemistry.org However, undesired side reactions such as dehalogenation can occur, where the halide is replaced by a hydrogen atom. researchgate.netnih.gov Studies on halogenated aminopyrazoles have shown that bromo derivatives are often superior to iodo derivatives in Suzuki-Miyaura couplings because they have a reduced tendency for dehalogenation. nih.gov
Table 3: Components of a Selective Suzuki-Miyaura Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Electrophile | This compound | Provides the aryl halide (C-Br) for coupling |
| Nucleophile | Arylboronic acid (Ar-B(OH)₂) | Provides the aryl group to be coupled |
| Catalyst | Pd(PPh₃)₄, XPhos Pd G2 | Facilitates the catalytic cycle |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid |
Green Chemistry Approaches in Substituted Aminophenol Synthesis
Traditional synthesis routes for aminophenols, such as the reduction of nitroaromatics with iron in acidic media, generate significant amounts of waste. digitellinc.comchemicalbook.com Green chemistry focuses on developing more environmentally benign alternatives.
One promising green route is the catalytic hydrogenation of nitroaromatics. chemicalbook.comresearchgate.net This process uses a catalyst (e.g., platinum, palladium, or nickel) and a clean reducing agent like hydrogen gas, often producing water as the only byproduct. rsc.org Another approach involves the direct synthesis of p-aminophenol from hydroquinone, which can potentially be derived from renewable lignocellulosic biomass. digitellinc.com This amination process avoids the use of petrochemical-based starting materials like benzene. digitellinc.com
Other green strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives. rsc.org
Heterogeneous Catalysts: Employing solid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst for synthesizing benzothiazoles from 2-aminothiophenol. mdpi.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor, which reduces solvent usage, energy consumption, and waste generation. pku.edu.cn
Mechanistic Studies of Key Synthetic Pathways for Halogenated Aminophenols
Understanding the mechanisms of synthetic reactions is crucial for optimizing conditions and predicting outcomes. The synthesis of substituted aminophenols often involves classic organic reactions whose mechanisms have been studied in detail.
A key industrial route to aminophenols starts from nitrobenzene (B124822). rasayanjournal.co.in The process involves the catalytic hydrogenation of nitrobenzene to phenylhydroxylamine, followed by an acid-catalyzed rearrangement known as the Bamberger rearrangement . rasayanjournal.co.in In this rearrangement, the phenylhydroxylamine is protonated, loses water to form a nitrenium ion intermediate, which is then attacked by a nucleophile (like water) at the para position to yield p-aminophenol.
Another mechanistically significant pathway for synthesizing aminophenols involves a umich.eduumich.edu-sigmatropic rearrangement. rsc.orgnih.gov For example, N-arylhydroxylamines can undergo a cascade reaction to produce 2-aminophenols under mild, metal-free conditions. This process highlights a regioselective pathway that is governed by the principles of pericyclic reactions. rsc.orgnih.gov
In the context of functionalizing this compound via cross-coupling, the mechanism of the Suzuki-Miyaura reaction is central. The catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. yonedalabs.com
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. yonedalabs.com
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com
Mechanistic studies of side reactions, such as dehalogenation, are also important. Dehalogenation can occur if the Pd(II)-aryl intermediate undergoes protonolysis or reduction before reductive elimination can take place. researchgate.net Understanding these competing pathways allows for the fine-tuning of reaction conditions to maximize the yield of the desired cross-coupled product.
Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. While spectral information exists for numerous related isomers and analogous compounds (such as 2-bromo-4-chlorophenol, 4-amino-2-bromophenol, and 2-amino-4-chlorophenol), the strict requirement to focus solely on this compound cannot be met with the currently accessible data.
Constructing a scientifically accurate and detailed analysis for the specified outline requires access to experimental ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra for this exact molecule. Without this foundational data, any attempt to generate the requested article would rely on speculation and extrapolation from other compounds, which would violate the instructions to provide thorough, informative, and scientifically accurate content focused exclusively on this compound.
Therefore, the article cannot be generated at this time due to the absence of the necessary primary research findings for this specific chemical compound.
Structural Characterization and Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. In aromatic compounds like 5-Amino-2-bromo-4-chlorophenol, the primary electronic transitions observed are π → π* and n → π*.
The benzene (B151609) ring itself exhibits characteristic π → π* transitions. However, the presence of substituents—hydroxyl (-OH), amino (-NH2), bromine (-Br), and chlorine (-Cl)—significantly influences the UV-Vis spectrum. These groups, known as auxochromes, possess non-bonding electrons (n electrons) and can interact with the π-electron system of the aromatic ring through resonance.
π → π Transitions:* These are high-energy transitions of the aromatic system's pi electrons.
n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons from the oxygen, nitrogen, and halogen atoms to the anti-bonding π* orbitals of the aromatic ring.
Both the -OH and -NH2 groups are powerful activating auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. Halogen substituents also act as auxochromes and contribute to this shift. For comparison, 4-aminophenol shows absorption maxima around 272 nm, while 4-chlorophenol absorbs at approximately 280 nm sielc.comresearchgate.netresearchgate.net. The combined electronic effects of the amino, hydroxyl, bromo, and chloro groups in this compound are expected to result in a significant bathochromic shift compared to phenol (B47542), with absorption maxima appearing at longer wavelengths in the UV spectrum.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Predicted Transition Type | Expected λmax (nm) | Solvent |
| π → π | ~290 - 310 | Ethanol |
| n → π | ~240 - 260 | Ethanol |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₅BrClNO), high-resolution mass spectrometry would confirm its exact molecular mass.
The molecular ion peak (M⁺) in the mass spectrum would be a cluster of peaks due to the presence of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) neu.edu.trlibretexts.orgulethbridge.ca. This results in a characteristic pattern of isotopic peaks at M, M+2, and M+4, which is a definitive indicator for the presence of one bromine and one chlorine atom in the molecule.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information libretexts.org. Expected fragmentation pathways for this compound include:
Loss of Halogens: Cleavage of the C-Br and C-Cl bonds, leading to fragments corresponding to [M-Br]⁺ and [M-Cl]⁺.
Loss of Carbon Monoxide: A common fragmentation pathway for phenols is the elimination of a neutral CO molecule from the ring, resulting in an [M-CO]⁺ fragment.
Cleavage of Amino Group: Fragmentation involving the amino group could occur, though it is less common than halogen loss.
The mass spectrum of an isomer, 4-bromo-2-chlorophenol, shows a strong molecular ion peak cluster and fragments corresponding to the loss of Br and Cl, which supports these predicted pathways nist.gov. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound libretexts.org.
Interactive Data Table: Predicted Mass Spectrometry Data
| Predicted m/z Value | Corresponding Ion/Fragment | Notes |
| 221/223/225 | [C₆H₅BrClNO]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 142/144 | [M-Br]⁺ | Loss of a bromine radical |
| 186/188 | [M-Cl]⁺ | Loss of a chlorine radical |
| 193/195/197 | [M-CO]⁺ | Loss of neutral carbon monoxide |
| 127 | [M-Br-Cl]⁺ | Loss of both halogen radicals |
Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on studies of similar compounds like 2-aminophenol and 4-amino-2,6-dichlorophenol nih.govresearchgate.net. The primary intermolecular force governing the crystal packing would be hydrogen bonding. The hydroxyl group is an excellent hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor.
It is highly probable that the crystal structure would feature robust intermolecular hydrogen bonds of the O-H···N and N-H···O types. These interactions would likely link the molecules into chains or sheets, forming a stable, extended network. The bulky bromine and chlorine atoms would also influence the molecular packing through steric effects and potential halogen bonding interactions.
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Value | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenols |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for organic molecules |
| Key Interaction | O-H···N Hydrogen Bond | Based on structures of other aminophenols |
| H-Bond Distance (O···N) | ~2.8 - 3.1 Å | Typical range for such hydrogen bonds |
| Key Interaction | N-H···O Hydrogen Bond | Based on structures of other aminophenols |
| H-Bond Distance (N···O) | ~2.9 - 3.2 Å | Typical range for such hydrogen bonds |
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystallographic structure of materials in a powdered or polycrystalline form. While SCXRD provides the structure of a single crystal, PXRD is used to obtain a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid.
A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at characteristic scattering angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters (unit cell dimensions and angles) as determined by SCXRD.
This technique is invaluable for:
Phase Identification: Confirming the identity of the synthesized compound by comparing its PXRD pattern to a reference.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as extra peaks in the diffraction pattern.
Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, as each polymorph would produce a distinct PXRD pattern.
Without a reference crystal structure, the PXRD pattern cannot be simulated. However, experimental analysis of a synthesized sample would yield a unique pattern instrumental for its routine characterization and quality control.
Computational and Theoretical Investigations of this compound
Extensive research into the computational and theoretical properties of the specific chemical compound this compound is not available in the public domain. While numerous studies employ computational methods to analyze related halogenated phenols and anilines, detailed findings for this compound, including its optimized geometry, electronic structure, vibrational frequencies, frontier molecular orbitals, electrostatic potential, and non-linear optical properties, have not been specifically reported in the surveyed scientific literature.
Computational chemistry is a powerful tool for investigating molecular properties. Methodologies such as Density Functional Theory (DFT) are frequently used to predict the geometric and electronic characteristics of molecules. researchgate.netrsc.org Similarly, techniques for analyzing vibrational frequencies, like FT-IR and Raman spectroscopy, are often complemented by theoretical calculations to assign spectral bands to specific molecular vibrations. ijtsrd.com
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic transitions. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is a key parameter for assessing molecular stability. nih.gov Molecular Electrostatic Potential (MEP) mapping is another common computational technique that illustrates the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. researchgate.net Studies on Non-Linear Optical (NLO) properties are also conducted to determine a molecule's potential for applications in optoelectronics. nih.govajchem-a.com
Although these theoretical methods have been applied to a wide range of organic molecules, including compounds with structural similarities to this compound, specific data sets and analyses for this particular compound are not presently available. Therefore, a detailed discussion under the requested headings cannot be provided.
Computational and Theoretical Investigations of Molecular Properties
Potential Energy Surface (PES) Studies for Conformational Analysis and Reaction Pathways
Potential Energy Surface (PES) studies are fundamental for understanding the conformational landscape and predicting reaction pathways of a molecule. By mapping the energy of a molecule as a function of its geometry, researchers can identify stable conformers, transition states, and the energy barriers between them. For a molecule like 5-Amino-2-bromo-4-chlorophenol, with multiple functional groups, a PES study could reveal the preferred orientations of the amino and hydroxyl groups and the rotational barriers involved. Furthermore, it could provide theoretical insights into its reactivity by mapping the energy landscape of potential chemical transformations. Currently, there are no published PES studies specifically detailing the conformational preferences or reaction pathways for this compound.
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. This information is vital for understanding a molecule's reactivity, polarity, and electrostatic potential. The distribution of atomic charges in this compound would be heavily influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effects of the amino and hydroxyl groups. A Mulliken charge analysis would quantify these electronic effects, offering a detailed picture of the charge distribution across the aromatic ring and its substituents. This data is essential for predicting sites susceptible to electrophilic or nucleophilic attack. Regrettably, specific Mulliken population analysis data for this compound is not available in the existing literature.
Chemical Reactivity and Derivatization Methodologies
Reactions at the Aromatic Ring
The aromatic ring of 5-Amino-2-bromo-4-chlorophenol is polysubstituted, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions
The orientation of incoming electrophiles is directed by the existing substituents on the benzene (B151609) ring. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directors. Conversely, the bromo (-Br) and chloro (-Cl) groups are deactivating yet also function as ortho, para-directors.
In this compound, the positions ortho and para to the strongly activating amino and hydroxyl groups are already substituted. However, the positions that remain unsubstituted are C3 and C6. A qualitative analysis of the directing effects suggests that the C6 position is the most likely site for electrophilic attack. This is due to the concerted ortho-directing influence from the powerful activating hydroxyl and amino groups, which would stabilize the corresponding sigma complex. The C3 position, being meta to both the amino and hydroxyl groups, is less favored for substitution.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Amino-2-bromo-4-chloro-6-nitrophenol |
| Bromination | Br₂/FeBr₃ | 5-Amino-2,6-dibromo-4-chlorophenol |
| Chlorination | Cl₂/AlCl₃ | 5-Amino-2-bromo-4,6-dichlorophenol |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-bromo-3-chloro-2-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-Amino-5-bromo-3-chloro-2-hydroxyphenyl)ethanone (at C6) |
This table presents predicted products based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. The this compound molecule possesses two strongly electron-donating groups (amino and hydroxyl), which significantly increase the electron density of the aromatic ring. This high electron density makes the ring resistant to attack by nucleophiles under standard SNAr conditions.
Therefore, displacement of the bromo or chloro substituents by nucleophiles is generally not a facile process for this compound. More forcing conditions or the use of transition metal catalysis would likely be necessary to achieve such transformations.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile site for derivatization, primarily through esterification and etherification reactions.
Esterification Reactions
The hydroxyl group of this compound can be converted to an ester through reaction with various acylating agents.
Reaction with Acyl Halides or Anhydrides: In the presence of a base such as pyridine or triethylamine, the phenolic oxygen acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form the corresponding ester.
Fischer Esterification: While less common for phenols due to their lower nucleophilicity compared to alcohols, esterification can sometimes be achieved by reacting with a carboxylic acid under acidic catalysis. However, this method is generally less efficient for phenols.
| Acylating Agent | Conditions | Product |
| Acetyl Chloride | Pyridine | 2-Bromo-4-chloro-5-aminophenyl acetate |
| Acetic Anhydride | Base (e.g., NaOAc) | 2-Bromo-4-chloro-5-aminophenyl acetate |
| Benzoyl Chloride | Pyridine | 2-Bromo-4-chloro-5-aminophenyl benzoate |
This table provides examples of esterification reactions at the phenolic hydroxyl group.
Etherification Reactions
The synthesis of ethers from the phenolic hydroxyl group can be accomplished through methods such as the Williamson ether synthesis.
Williamson Ether Synthesis: This method involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether.
| Alkylating Agent | Base | Product |
| Methyl Iodide | K₂CO₃ | 5-Amino-2-bromo-4-chloro-1-methoxybenzene |
| Ethyl Bromide | NaOH | 5-Amino-2-bromo-4-chloro-1-ethoxybenzene |
| Benzyl (B1604629) Chloride | K₂CO₃ | 1-(Benzyloxy)-5-amino-2-bromo-4-chlorobenzene |
This table illustrates examples of etherification reactions via the Williamson ether synthesis.
Reactions at the Aromatic Amino Group
The aromatic amino group is also a key site for chemical modification, allowing for the introduction of a variety of functional groups.
Acylation: The amino group can be readily acylated by reaction with acyl halides or acid anhydrides to form amides. This reaction is often performed to protect the amino group or to introduce new functionalities. For instance, reaction with acetyl chloride or acetic anhydride yields the corresponding acetamide (B32628).
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions, including:
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).
Gattermann Reaction: Replacement with -Cl or -Br using copper powder and the corresponding hydrohalic acid.
Replacement by -I: Reaction with potassium iodide.
Replacement by -OH: Heating in the presence of water.
Reduction: Replacement with -H using hypophosphorous acid (H₃PO₂).
These transformations allow for the introduction of a wide array of substituents in place of the original amino group, making diazotization a powerful tool in the derivatization of this compound.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acetyl Chloride | -NHCOCH₃ |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | -Br (at the position of the original amino group) |
| Diazotization followed by Schiemann Reaction | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | -F (at the position of the original amino group) |
| Diazotization followed by Reduction | 1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂ | -H (at the position of the original amino group) |
This table summarizes key reactions involving the aromatic amino group.
Acylation and Amidation Reactions
The amino group of this compound is readily susceptible to acylation and amidation, forming N-aryl amides. This transformation is typically achieved by reacting the aminophenol with acylating agents such as acyl chlorides or acid anhydrides. These reactions are fundamental in modifying the electronic properties and steric environment of the amino group, which can be a crucial step in the synthesis of more complex molecules.
For instance, the chloroacetylation of aminophenols, conducted at a 1:1 molar ratio with chloroacetyl chloride, has been shown to selectively yield N-acyl products. Experimental results indicate that under these conditions, acylation occurs exclusively on the nitrogen atom, avoiding the formation of O-acyl or di-acyl byproducts. This selectivity is vital for achieving high yields of the desired N-aryl acetamide. The resulting 2-chloro-N-arylacetamide derivatives often exhibit biological activity.
The general scheme for the acylation of an aminophenol is as follows:
Reactants: Aminophenol, Acyl Halide (e.g., Acetyl Chloride)
Product: N-(hydroxyphenyl)acetamide
Conditions: Typically in the presence of a base to neutralize the generated acid.
| Reactant 1 | Reactant 2 | Product Example |
| This compound | Acetyl Chloride | N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide |
| m-Aminophenol | Chloroacetyl Chloride | 2-chloro-N-(3-hydroxyphenyl)acetamide |
This table provides a generalized example of an acylation reaction.
Diazotization and Subsequent Transformations
The primary aromatic amine functionality in this compound allows for its conversion into a diazonium salt through diazotization. This reaction involves treating the aminophenol with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of substituents such as -OH, -CN, -F, -Cl, -Br, and -I.
Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. These azo dyes are characterized by the presence of a diazene functional group (R-N=N-R') and are often intensely colored. The diazotization of 2-amino-5-thiol-1,3,4-thiadiazole, for example, yields a diazonium salt that reacts with various activated aromatic compounds to produce a range of azo compounds.
Schiff Base Formation with Aldehydes and Ketones
The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. This reaction typically requires acid or base catalysis, or the application of heat, and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
Schiff bases are a significant class of organic compounds with a wide array of applications, including their use as ligands for the synthesis of metal complexes. The formation of the imine (C=N) bond is a reversible process, but the equilibrium can be driven towards the product by removing water from the reaction mixture. The synthesis of Schiff bases from aminophenols and various trimethinium salts in the presence of triethylamine in refluxing ethanol has been reported as an efficient method. Similarly, heating a diamino-chlorobenzene derivative with a hydroxyacetophenone in ethanol can yield the corresponding Schiff base.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| This compound | Salicylaldehyde | Schiff Base (Imine) | Heat, Acid or Base Catalyst |
| 2-amino-4-chlorophenol | Trimethinium salt | Schiff Base | Triethylamine, Ethanol, Reflux |
| 1,3-diamino-4-chlorobenzene | 5-bromo-2-hydroxyacetophenone | Schiff Base | Ethanol, Heat |
This interactive table outlines typical conditions for Schiff base formation.
Transformations Involving Halogen Substituents
The bromine and chlorine atoms on the aromatic ring of this compound present opportunities for further functionalization, particularly through catalytic processes that can selectively target these C-X bonds.
Catalytic Hydrogenolysis of Halogen Atoms
Catalytic hydrogenolysis is a powerful method for the reductive cleavage of carbon-halogen bonds, replacing them with carbon-hydrogen bonds. This dehalogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate or sodium hypophosphite. organic-chemistry.org
The reactivity of aryl halides towards hydrogenolysis generally follows the order I > Br > Cl > F. This trend implies that it is often possible to achieve selective debromination in the presence of a chlorine atom under carefully controlled conditions. organic-chemistry.org Studies have shown that aryl bromides are reduced more readily and require less catalyst than the corresponding chlorides. organic-chemistry.org This selective reduction can be achieved using catalytic hydrogenation with 10% palladium-on-carbon under neutral conditions. organic-chemistry.org Therefore, catalytic hydrogenolysis of this compound could potentially yield either 5-amino-4-chlorophenol (selective debromination) or 3-aminophenol (complete dehalogenation) by tuning the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
The halogen substituents on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can allow for selective, sequential couplings.
Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base.
Sonogashira Reaction: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce a substituted alkyne.
Buchwald-Hartwig Amination: This is a method for forming a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction has become a widely used method for synthesizing anilines and their derivatives.
The greater reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective functionalization at the 2-position of this compound, leaving the chlorine atom at the 4-position available for a subsequent, potentially different, cross-coupling reaction.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Product Type |
| Heck | Alkene | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | C-C | Substituted Alkyne |
| Buchwald-Hartwig | Amine/Amide | C-N | Aryl Amine/Amide |
This table summarizes key palladium-catalyzed cross-coupling reactions applicable to the halogen substituents.
Electrochemical Behavior and Redox Properties
Aminophenols are electrochemically active compounds due to the presence of both the amino (-NH₂) and hydroxyl (-OH) groups, which can be oxidized. ua.es The electrochemical properties of the three positional isomers (ortho, meta, para) are markedly different. ua.es The oxidation of p-aminophenol, for example, is known to proceed via the formation of a p-quinoneimine intermediate. researchgate.net This intermediate is highly reactive and can undergo hydrolysis to form p-benzoquinone. ua.esresearchgate.net
The electrochemical oxidation of this compound is expected to follow a similar pathway. The initial step would involve a one-electron oxidation to form a radical cation. mdpi.com This can then lead to the formation of a quinoneimine species. The presence of halogen substituents on the ring will influence the redox potential and the stability and subsequent reactivity of these intermediates.
Studies on related compounds like 4-amino-2-chlorophenol suggest that bioactivation can occur through oxidation to 1,4-benzoquinoneimine metabolites. This process can generate reactive oxygen species (ROS) and involve redox cycling, where the compound is repeatedly oxidized and reduced, leading to oxidative stress. The electrochemical degradation of p-aminophenol can ultimately lead to ring-opening and mineralization to CO₂ and H₂O. frontiersin.org The specific redox properties of this compound would be characterized by techniques such as cyclic voltammetry, which can reveal the potentials at which oxidation and reduction events occur. ua.es
Cyclic Voltammetry Studies of Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of electroactive species like aminophenols. The electrochemical behavior of aminophenols is complex due to the presence of two oxidizable groups, the amino (-NH2) and hydroxyl (-OH) groups. ua.es The relative position of these groups (ortho, meta, or para) on the aromatic ring significantly influences the electrochemical properties and oxidation pathways. ua.escore.ac.uk
Studies on various aminophenol isomers reveal distinct voltammetric profiles. For instance, the cyclic voltammogram of o-aminophenol in an acidic medium typically shows an oxidation peak during the first positive sweep at approximately 0.86 V, without a corresponding reduction peak on the reverse scan. core.ac.uk However, a new redox couple appears at lower potentials (e.g., around 0.53-0.55 V) in subsequent cycles, which is characteristic of the redox processes of a conducting polymer film formed on the electrode surface. core.ac.ukresearchgate.net In contrast, the oxidation of m-aminophenol often shows an oxidation current at a higher potential (around 1.1 V) during the initial scan, followed by a decrease in current in subsequent cycles. This suggests the formation of a blocking, non-conducting polymeric film on the electrode that passivates its surface. core.ac.uk The electrochemical response of p-aminophenol can also lead to the formation of electroactive products, with oxidation peaks that may shift depending on factors like pH and analyte concentration. researchgate.netijnc.ir
The electrochemical parameters obtained from CV, such as anodic peak potential (Epa), cathodic peak potential (Epc), and the corresponding peak currents (Ipa and Ipc), provide insights into the thermodynamics and kinetics of the redox reactions. mdpi.com For many aminophenols, the initial oxidation is an irreversible process, indicated by the absence of a corresponding reduction peak, suggesting that the initial oxidation product undergoes rapid follow-up chemical reactions. core.ac.uk
| Compound | Initial Anodic Peak Potential (Epa) | Observation on Subsequent Scans | Inferred Product on Electrode Surface |
|---|---|---|---|
| o-Aminophenol (oAP) | ~0.86 V | Appearance of a new, quasi-reversible redox couple at ~0.55 V. | Conducting polymer (poly(o-aminophenol)). |
| m-Aminophenol (mAP) | ~1.1 V | Oxidation current decreases significantly. | Blocking, non-conducting polymeric film. |
| p-Aminophenol (pAP) | Variable (depends on conditions) | Can form soluble electroactive polymers or undergo hydrolysis. | Oligomers/polymers or hydroquinone/benzoquinone. |
Electrochemical Oxidation Pathways of Aminophenols
The electrochemical oxidation of aminophenols is initiated by the removal of an electron from the molecule, typically forming a radical cation. mdpi.com The presence of both amino and hydroxyl functionalities provides multiple reaction pathways, which are highly dependent on the isomer structure and experimental conditions like pH. ua.esresearchgate.net
For p-aminophenol, the anodic oxidation is generally understood to proceed via a two-electron, two-proton process to form p-quinoneimine. acs.org This intermediate is highly reactive and can undergo further reactions. A primary pathway is hydrolysis, where the p-quinoneimine reacts with water to form p-benzoquinone and ammonia. core.ac.ukresearchgate.net In some conditions, especially in non-aqueous or neutral media, the intermediates can polymerize to form oligomeric or polymeric structures. ua.es The complete electrochemical oxidation (mineralization) of p-aminophenol can ultimately lead to the formation of small molecule carboxylic acids like maleic acid, acetic acid, and formic acid, and eventually carbon dioxide and water. frontiersin.org
The oxidation of o-aminophenol also proceeds through a quinoneimine intermediate. This intermediate can then undergo dimerization or polymerization reactions. researchgate.net Spectroelectrochemical studies have indicated that these reactions lead to the formation of phenoxazine units within a conductive polymer film on the electrode surface. ua.escore.ac.uk
In contrast, the oxidation of m-aminophenol leads to a passivating polymeric film. The process involves the formation of radical species that couple, but the resulting polymer structure is non-conducting and blocks the electrode surface from further reaction. core.ac.uk The main soluble products detected from m-aminophenol oxidation are often quinone and carbon dioxide. core.ac.uk
Analytical Derivatization Techniques for Chemical Analysis
Strategies for Enhanced Chromatographic Detectability
For chemical analysis, particularly using gas chromatography (GC), direct analysis of polar compounds like aminophenols and chlorophenols can be challenging. These compounds may exhibit poor peak shape (tailing), low volatility, and thermal instability in the high-temperature environment of the GC inlet and column. tandfonline.comoup.com To overcome these issues, pre-column derivatization is a common and effective strategy. oup.comjcsp.org.pk
The primary goals of derivatization in this context are:
To decrease polarity: The active hydrogen atoms in the -OH and -NH2 groups are replaced with less polar functional groups. This reduces interactions with active sites on the GC column, leading to more symmetrical peaks. oup.com
To increase volatility: The derivatized products typically have a higher vapor pressure, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation. oup.com
To enhance detector response: Derivatization can introduce specific functional groups that are highly sensitive to a particular detector. For instance, introducing halogenated groups into a molecule dramatically increases its response to an electron-capture detector (ECD). oup.comsigmaaldrich.com
Common derivatization strategies include acylation, silylation, and alkylation. oup.comnih.gov The choice of reagent and reaction conditions is optimized to ensure the reaction is rapid, quantitative, and produces a single, stable derivative for each analyte of interest. nih.gov
Application of Specific Derivatizing Reagents (e.g., PFBBr, acetic anhydride)
Two widely used reagents for the derivatization of phenols and amines are pentafluorobenzyl bromide (PFBBr) and acetic anhydride.
Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl ethers with the phenolic hydroxyl group and pentafluorobenzyl amines with the amino group. sigmaaldrich.comepa.gov The reaction involves the nucleophilic attack of the phenolate ion (formed under basic conditions) on the PFBBr molecule. nih.govresearchgate.net The resulting PFB-derivatives are highly electronegative due to the five fluorine atoms on the benzene ring. This property makes them exceptionally sensitive to detection by GC with an electron-capture detector (GC-ECD) or by negative-ion chemical ionization mass spectrometry (NICI-MS). sigmaaldrich.comnih.gov This method allows for the quantification of halogenated phenols at trace and ultra-trace levels in various environmental matrices. nih.govnih.gov The response for PFB derivatives in NICI mode can be 3 to over 60 times higher than for other derivatives in standard electron ionization (EI) mode. nih.gov
Acetic Anhydride: Acetic anhydride is a classic acylation reagent used to acetylate both hydroxyl and amino groups. nih.gov In the case of an aminophenol, it converts the -OH group to an acetate ester and the -NH2 group to an acetamide. google.comphlox.or.id This process, known as acetylation, effectively masks the polar active hydrogens, thereby increasing the compound's volatility and thermal stability, which significantly improves its chromatographic behavior. oup.comnih.gov The reaction is often carried out in the presence of a base or an acid catalyst. phlox.or.id Under basic aqueous conditions, acetic anhydride tends to derivatize phenols and amines, but not alcohols. nih.gov The resulting acetylated derivatives are well-suited for analysis by GC with a flame ionization detector (FID) or mass spectrometry (MS). jcsp.org.pkgoogle.com
| Reagent | Abbreviation | Functional Group Targeted | Derivative Formed | Primary Analytical Advantage |
|---|---|---|---|---|
| Pentafluorobenzyl bromide | PFBBr | -OH, -NH2 | Pentafluorobenzyl ether/amine | Greatly enhanced sensitivity for ECD and NICI-MS. sigmaaldrich.comnih.gov |
| Acetic anhydride | - | -OH, -NH2 | Acetate ester, acetamide | Increased volatility and thermal stability; improved peak shape. oup.comnih.gov |
| bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine | Forms stable derivatives; widely applicable. nih.gov |
| Methyl chloroformate | - | -OH | Methyl carbonate ester | Allows for simultaneous derivatization and extraction. tandfonline.comresearchgate.net |
Applications As a Synthetic Intermediate and Reagent
Precursor in the Synthesis of Diverse Substituted Aromatic Compounds
The structure of 5-Amino-2-bromo-4-chlorophenol allows for the selective modification of its functional groups, making it a useful precursor for a variety of substituted aromatic compounds. The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents in its place. Similarly, the phenolic hydroxyl group can be alkylated or acylated. The bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity profile makes the compound a key starting material for creating highly functionalized aromatic structures that are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Building Block for Complex Organic Scaffolds and Heterocyclic Systems
The dual functionality of the amino and hydroxyl groups in an ortho or meta relationship allows this compound to be a key component in the synthesis of heterocyclic compounds. Through condensation reactions with various electrophiles, it can be used to construct fused ring systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted benzoxazoles or other related heterocyclic scaffolds. These structural motifs are prevalent in many biologically active molecules and functional materials. The presence of the halogen atoms provides additional handles for further molecular elaboration after the heterocyclic core has been assembled, enabling the creation of diverse compound libraries for screening purposes.
Reagent in Specific Organic Transformation Processes
Beyond its role as a building block, the specific electronic properties endowed by its substituents allow this compound to act as a reagent in certain organic transformations. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the halogens act as deactivating, ortho-, para-directing groups, influencing the regioselectivity of further reactions. This predictable reactivity is valuable in multi-step synthetic sequences where precise control over substituent placement is critical.
Role in the Formation of Metal Complexes for Catalysis
Aminophenols are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The resulting metal complexes have potential applications in catalysis. The electronic properties of the ligand, influenced by the bromo and chloro substituents, can tune the reactivity of the metal center, thereby affecting the efficiency and selectivity of the catalytic process. These complexes are investigated for their utility in oxidation reactions, C-C coupling reactions, and other important organic transformations. derpharmachemica.com The ability to fine-tune the electronic environment of the metal through ligand modification is a cornerstone of modern catalyst design.
Conclusion and Future Research Directions
Summary of Current Research Status and Identified Knowledge Gaps for 5-Amino-2-bromo-4-chlorophenol
A thorough review of the scientific literature reveals a significant knowledge gap concerning the chemical compound this compound. Currently, there is no available research dedicated to the synthesis, characterization, or evaluation of the properties of this specific isomer. The existing body of research on halogenated aminophenols focuses on other isomers, such as 2-amino-5-bromo-4-chlorophenol and 2-amino-4-bromo-5-chlorophenol, or derivatives of related compounds. This complete absence of data for this compound underscores a critical need for foundational research to elucidate its fundamental chemical and physical properties.
The primary knowledge gaps for this compound encompass:
Synthesis: There are no reported methods for the targeted synthesis of this compound.
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are unknown.
Reactivity: The chemical reactivity of the amino and hydroxyl groups in this specific arrangement on the benzene (B151609) ring has not been investigated.
Biological Activity: No studies have been conducted to determine its potential biological or pharmacological effects.
Proposed Avenues for Advanced Synthetic Methodologies and Chemical Derivatization
Given the lack of a defined synthetic route for this compound, future research should initially focus on developing efficient and regioselective synthetic strategies. Drawing inspiration from the synthesis of related compounds, several approaches could be explored. For instance, a potential pathway could involve the nitration of 2-bromo-4-chlorophenol (B154644), followed by the selective reduction of the nitro group to an amine. The regioselectivity of the nitration step will be crucial in obtaining the desired 5-amino isomer.
Once a reliable synthetic method is established, the derivatization of this compound would be a logical next step to explore its chemical space and potential applications. The presence of three functional groups (amino, hydroxyl, and the halogenated phenyl ring) offers multiple sites for chemical modification.
Table 1: Proposed Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Schiff Base Formation | Aldehydes or ketones in the presence of an acid catalyst. | Schiff bases with potential applications in coordination chemistry and as bioactive molecules. |
| Acylation | Acyl chlorides or anhydrides in the presence of a base. | Amides and esters, which could modify the compound's solubility and electronic properties. |
| Diazotization | Sodium nitrite and a strong acid, followed by reaction with various coupling partners. | Azo compounds, which are known for their applications as dyes and pigments. |
| N-Alkylation | Alkyl halides in the presence of a base. | Secondary or tertiary amines, altering the basicity and steric hindrance around the nitrogen atom. |
These derivatization strategies would not only expand the library of compounds based on the this compound scaffold but also provide materials for further investigation into their structure-activity relationships.
Directions for Further Computational and Mechanistic Investigations of this compound
In parallel with synthetic efforts, computational studies can provide valuable insights into the intrinsic properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic signatures. Such theoretical data can aid in the characterization of the synthesized compound and offer a deeper understanding of its reactivity.
Mechanistic investigations should focus on the potential bioactivation pathways of this compound. Studies on related aminochlorophenols have shown that they can be metabolized to reactive quinoneimine intermediates. nih.gov It would be pertinent to investigate if this compound undergoes similar metabolic transformations. This could be explored through in vitro metabolic studies using liver microsomes, coupled with trapping experiments to identify reactive metabolites. Understanding the bioactivation mechanisms is crucial for assessing the potential toxicological profile of this compound.
Further research could also delve into the role of intramolecular hydrogen bonding, which is a known feature in ortho-substituted phenols and anilines. researchgate.net The interplay between the amino, hydroxyl, and bromo substituents could influence the compound's conformation and reactivity, a hypothesis that can be rigorously tested through a combination of spectroscopic and computational methods.
Q & A
Q. What are the optimal synthesis routes for 5-Amino-2-bromo-4-chlorophenol, and how can reaction yields be maximized?
Methodological Answer: The synthesis of halogenated aminophenols like this compound often involves sequential halogenation and amination steps. For example, bromination of 4-chloro-2-aminophenol using bromine in acetic acid under controlled temperature (0–5°C) can yield the target compound. Alternative routes may employ Sandmeyer reactions or Ullmann coupling for introducing substituents. Maximizing yield requires optimizing stoichiometry, solvent choice (e.g., dichloromethane for bromination), and reaction time. Evidence from similar compounds shows yields ranging from 42% to 100% depending on purification techniques like recrystallization or column chromatography .
Q. What purification and characterization methods are recommended for ensuring high-purity this compound?
Methodological Answer: Post-synthesis purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate). Purity assessment should combine HPLC (C18 column, UV detection at 254 nm) and melting point analysis. For structural confirmation, use FT-IR to identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹) and LC-MS for molecular ion verification (expected m/z ~222–250). Commercial reagents with >95% purity (HPLC-grade) are available for reference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or XRD) for this compound derivatives?
Methodological Answer: Spectral contradictions often arise from tautomerism or solvent effects. For NMR, compare data in deuterated DMSO versus CDCl₃ to assess hydrogen bonding interactions. X-ray crystallography (e.g., single-crystal XRD) provides definitive structural resolution, as demonstrated for related compounds like N-(2-Amino-5-chlorophenyl)-2-bromo-benzenesulfonamide, where crystal packing confirmed substituent positions . For ambiguous cases, computational modeling (DFT or MD simulations) can predict stable conformers.
Q. What in vitro bioactivity has been observed for this compound, and how can its mechanism of action be studied?
Methodological Answer: Preliminary studies on structurally similar compounds (e.g., 2-Amino-4-bromo-3-chlorophenol) suggest antimicrobial and anticancer potential via interaction with enzyme active sites or DNA intercalation. To investigate mechanisms:
- Perform in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).
- Use molecular docking to predict binding affinity with targets like topoisomerase II or bacterial gyrase .
- Validate hypotheses via fluorescence quenching or surface plasmon resonance (SPR) to measure target-ligand interactions.
Q. How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer: Stability testing should include:
- Thermal Stability: TGA/DSC to assess decomposition temperatures.
- Photostability: Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- pH Sensitivity: Incubate in buffers (pH 2–12) and quantify decomposition products using LC-MS.
- Oxidative Stability: Treat with H₂O₂ or radical initiators (e.g., AIBN) and track oxidation via ESR spectroscopy. Reference methods from surface chemistry studies on halogenated phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
